N,N'-bis[(pyridin-2-yl)methyl]ethanediamide

Catalog No.
S6514264
CAS No.
2758-86-3
M.F
C14H14N4O2
M. Wt
270.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-bis[(pyridin-2-yl)methyl]ethanediamide

CAS Number

2758-86-3

Product Name

N,N'-bis[(pyridin-2-yl)methyl]ethanediamide

IUPAC Name

N,N'-bis(pyridin-2-ylmethyl)oxamide

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

InChI

InChI=1S/C14H14N4O2/c19-13(17-9-11-5-1-3-7-15-11)14(20)18-10-12-6-2-4-8-16-12/h1-8H,9-10H2,(H,17,19)(H,18,20)

InChI Key

LEOKXFSXIOEQEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C(=O)NCC2=CC=CC=N2

N,N'-bis[(pyridin-2-yl)methyl]ethanediamide is a bidentate ligand characterized by its symmetrical structure, which features two pyridine rings attached to an ethanediamide backbone. The molecular formula is C14H18N4O2C_{14}H_{18}N_{4}O_{2}, and it exhibits a unique arrangement where the nitrogen atoms of the pyridine moieties can coordinate with metal centers, enhancing its utility in coordination chemistry and material science. This compound falls under the category of poly(pyridyl)alkanes, known for their ability to form stable complexes with various transition metals.

, particularly those involving coordination with transition metals. It acts as a ligand in metal complexation reactions, where the nitrogen atoms of the pyridine rings coordinate to metal ions. For example, reactions with cadmium(II) and zinc(II) salts have been documented, leading to the formation of various metal-ligand complexes that exhibit distinct structural properties and functionalities .

Research indicates that N,N'-bis[(pyridin-2-yl)methyl]ethanediamide possesses biological activity, particularly in the context of antimicrobial and anticancer properties. Its coordination complexes have shown potential in inhibiting the growth of certain bacterial strains and cancer cell lines, suggesting that the compound could be explored further for therapeutic applications .

The synthesis of N,N'-bis[(pyridin-2-yl)methyl]ethanediamide typically involves a multi-step process:

  • Starting Materials: Pyridin-2-ylmethylamine and diethyl oxalate are commonly used.
  • Refluxing: The two compounds are refluxed in a suitable solvent (often ethanol or water) under controlled conditions.
  • Isolation: The product is isolated through crystallization techniques such as slow evaporation or cooling, yielding crystalline forms suitable for characterization .

N,N'-bis[(pyridin-2-yl)methyl]ethanediamide finds applications across various fields:

  • Coordination Chemistry: As a ligand in the formation of metal complexes for catalysis and material science.
  • Biological Research: Potential use in drug development due to its biological activity against pathogens and cancer cells.
  • Crystal Engineering: Utilized in designing new materials with specific properties through metal-organic frameworks .

Interaction studies have shown that N,N'-bis[(pyridin-2-yl)methyl]ethanediamide forms stable complexes with various transition metals, including cadmium, zinc, and copper. These interactions are often characterized by techniques such as X-ray crystallography and spectroscopy, revealing insights into the coordination geometry and electronic properties of the resulting complexes. Hydrogen bonding and π–π stacking interactions play significant roles in stabilizing these structures .

N,N'-bis[(pyridin-2-yl)methyl]ethanediamide is part of a broader class of pyridine-based ligands. Here’s a comparison with similar compounds:

Compound NameMolecular FormulaUnique Features
N,N'-bis[(pyridin-3-yl)methyl]ethanediamideC14H18N4O2Coordination with different metal ions; varied biological activity
N,N'-bis[(pyridin-4-yl)methyl]ethanediamideC14H18N4O2Similar structure but different coordination behavior due to position of substituents
2-(Pyridin-2-yl)-N,N-bis[(pyridin-2-yl)methyl]ethan-1-aminesC19H20N4Extended functionality with additional amine groups enhancing coordination potential

The uniqueness of N,N'-bis[(pyridin-2-yl)methyl]ethanediamide lies in its specific arrangement of functional groups that allow for versatile coordination chemistry while maintaining significant biological activity, setting it apart from its analogs.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

270.11167570 g/mol

Monoisotopic Mass

270.11167570 g/mol

Heavy Atom Count

20

Dates

Modify: 2023-08-25

Explore Compound Types